molecular formula C18H13N3O2 B381898 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde CAS No. 308298-46-6

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde

Cat. No.: B381898
CAS No.: 308298-46-6
M. Wt: 303.3g/mol
InChI Key: HQRHBPYHHRLVMY-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde is a chemical research reagent built on the imidazo[1,2-a]pyrimidine scaffold, a structure recognized for its diverse and potent biological activities. This core scaffold is a synthetic bioisostere of purine bases, allowing it to interact with a variety of enzymatic targets, which makes it a highly valuable template in medicinal chemistry . Researchers are exploring related tetracyclic naphtho-imidazo-pyrimidinone derivatives for their significant anti-proliferative activity. Lead compounds in this class have demonstrated potent inhibition of metabolic activity in A549 lung adenocarcinoma cells and remarkable selectivity over non-cancerous cell lines, positioning them as promising candidates for cytostatic agent development . The mechanism of action for such derivatives may involve intercalation with genetic material, triggering G2/M cell cycle arrest without immediate apoptosis . Beyond oncology, the imidazo[1,2-a]pyrimidine scaffold is also under investigation for its antimycotic potential. Molecular docking studies suggest that these compounds may bind to fungal enzymes like CYP51, indicating a promising avenue for developing new antifungal agents against pathogens such as Candida albicans . Furthermore, chemical-genetic profiling in model systems has revealed that subtle changes to the imidazo[1,2-a]pyrimidine core can dramatically alter its intracellular targeting, enabling specific disruption of conserved pathways or causing nuclear DNA damage . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-11-16-15-5-2-1-4-13(15)6-7-17(16)23-12-14-10-21-9-3-8-19-18(21)20-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRHBPYHHRLVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel condensation .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrimidine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H13N3O2
  • CAS Number : 308298-46-6
  • Molecular Weight : 303.31 g/mol

The compound features an imidazo[1,2-a]pyrimidine core linked to a naphthaldehyde moiety, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde is being investigated for its potential therapeutic effects:

  • Anticancer Activity : The compound acts as a covalent inhibitor of the KRAS G12C protein, which is implicated in various cancers. Its mechanism involves disrupting the KRAS signaling pathway, leading to reduced cancer cell proliferation .
  • Fluorescent Probes : Due to its luminescent properties, it is studied as a potential fluorescent probe in biological imaging applications .

Antimicrobial and Antiviral Activities

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial and antiviral properties. For instance, studies have shown that modifications of the imidazo[1,2-a]pyrimidine structure can enhance activity against various pathogens .

Drug Discovery

The compound serves as a scaffold for developing novel drugs targeting multiple diseases. Its structural modifications can optimize drug-like properties and improve selectivity toward biological targets .

Optoelectronic Devices

The compound is utilized in the development of optoelectronic devices due to its electronic properties. Its ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Sensors Development

Its chemical reactivity allows for the design of sensors that can detect specific analytes in environmental monitoring or medical diagnostics .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent targeting KRAS G12C
Fluorescent probe for imaging
Antimicrobial ActivityPotential against bacterial and viral infections
Drug DiscoveryScaffold for novel drug development
Optoelectronic DevicesCharge transport material
Sensors DevelopmentChemical sensors for detection

Case Study 1: Anticancer Research

A study highlighted the effectiveness of this compound in inhibiting cancer cell growth through its action on the KRAS signaling pathway. The results demonstrated a significant decrease in proliferation rates in treated cell lines compared to controls .

Case Study 2: Antiviral Activity

Research into imidazo[1,2-a]pyrimidine derivatives showed promising results against SARS-CoV-2. Compounds similar to this compound were identified as effective inhibitors of viral entry into human cells, showcasing their potential in antiviral drug development .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde involves interactions with specific molecular targets and pathways. For instance, it may form hydrogen bonds and π-π stacking interactions with certain residues in enzymes or receptors, influencing their activity . These interactions can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is distinguished from related derivatives by its unique substituents:

  • Imidazo[1,2-a]pyrimidine-3-carbaldehydes: These compounds, such as those synthesized via silver-catalyzed aminooxygenation, feature an aldehyde group at position 3 of the imidazo[1,2-a]pyridine ring. In contrast, the target compound positions the aldehyde on a naphthalene ring, which may enhance π-π stacking interactions in biological systems .
  • 2-(4,5-Diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine (Compound 3) : This derivative, synthesized via microwave-assisted multicomponent reactions, substitutes the naphthaldehyde group with aryl (phenyl and p-tolyl) groups. The absence of an aldehyde moiety limits its reactivity in nucleophilic addition reactions compared to the target compound .
  • The target compound’s aldehyde group may confer greater electrophilicity, enabling conjugation with biomolecules .

Physicochemical Properties

Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Solubility (LogS) Synthesis Yield
2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde C₁₈H₁₃N₃O₂ 327.32 1-Naphthaldehyde, methoxy -3.54 (Predicted) Not reported
Imidazo[1,2-a]pyrimidine-3-carbaldehyde C₇H₅N₃O 147.14 Aldehyde at C3 -1.78 65%
Compound 3 () C₂₈H₂₂N₄ 414.50 4,5-Diphenyl, p-tolyl -5.92 20%
Imidazo[1,2-a]pyrimidin-2-ylmethanamine C₇H₈N₄ 148.17 Methanamine -0.47 Not reported

Note: Solubility values (LogS) are predicted or experimentally derived.

Pharmacological Potential

  • Imidazo[1,2-a]pyrimidines : Demonstrated anxiolytic and antihypertensive effects in preclinical studies .
  • Imidazo[1,2-a]pyridine-3-carbaldehydes : Their aldehyde group enables Schiff base formation, a feature exploited in drug design for targeting enzymes or receptors .

Biological Activity

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant biological activity primarily through its interaction with the KRAS G12C protein, a well-known target in cancer therapy. By acting as a covalent inhibitor , it disrupts the KRAS signaling pathway, leading to decreased proliferation of cancer cells. This mechanism positions it as a potential therapeutic agent in oncology.

Target:

  • KRAS G12C Protein

Mode of Action:

  • The compound forms a covalent bond with the KRAS G12C protein, inhibiting its function and downstream signaling pathways associated with cell proliferation and survival.

Biochemical Pathways Affected:

  • Inhibition of the KRAS signaling pathway results in reduced cancer cell growth and potential apoptosis in malignant cells.

Case Studies and Experimental Data

  • In Vitro Studies:
    • In studies using human cancer cell lines, this compound demonstrated potent anticancer activity. Cells treated with the compound showed significant reductions in viability compared to untreated controls.
    • Dose-response experiments indicated an effective concentration (EC50) range that correlates with the inhibition of KRAS G12C activity.
  • Chemical-Genetic Profiling:
    • Research utilizing chemogenomic assays in Saccharomyces cerevisiae revealed that imidazo derivatives exhibit distinct mechanisms based on structural variations. For instance, certain modifications to the imidazo ring significantly altered their intracellular targeting and biological effects, suggesting that subtle changes can lead to varying therapeutic potentials .
  • Comparative Analysis:
    • When compared to other imidazo derivatives, this compound showed superior selectivity towards cancerous cells while minimizing toxicity to normal cells .

Data Table: Biological Activity Summary

Activity Description
Primary Target KRAS G12C Protein
Mode of Action Covalent inhibition
Biological Effects Decreased cell proliferation; potential apoptosis
Effective Concentration (EC50) Varies by cell line; typically in low micromolar range
Cell Lines Tested Various human cancer cell lines (e.g., A549 lung adenocarcinoma cells)

Q & A

Q. What are the key synthetic routes for preparing 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde?

Methodological Answer: The synthesis typically involves two primary steps:

Construction of the imidazo[1,2-a]pyrimidine core : This is achieved via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) . Multicomponent reactions (MCRs) are also effective for introducing substituents at positions 2 and 3 of the imidazo[1,2-a]pyrimidine ring .

Functionalization with the naphthaldehyde moiety : The methoxy-linked naphthaldehyde group is introduced through nucleophilic substitution or coupling reactions. For example, intermediates like 2-(chloromethyl)imidazo[1,2-a]pyrimidine can react with 1-naphthaldehyde derivatives under basic conditions .

Example Protocol:

  • Step 1 : React 2-aminoimidazole with ethyl acetoacetate in acetic acid to form the imidazo[1,2-a]pyrimidine core.
  • Step 2 : Treat the core with 1-naphthaldehyde-2-methanol in the presence of NaH/THF to install the methoxy-naphthaldehyde group.
  • Yield Optimization : Use column chromatography (silica gel, hexane/EtOAc) for purification, achieving ~70–85% yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while imidazo[1,2-a]pyrimidine protons resonate between δ 7.5–8.5 ppm .
  • Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) of the aldehyde group appears at ~1680–1720 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How can reaction conditions be optimized to mitigate low yields in the methoxy-naphthaldehyde coupling step?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the methoxy intermediate .
  • Catalyst Use : Pd(PPh3_3)4_4 or CuI improves cross-coupling efficiency .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal decomposition risks.

Case Study :
A 2025 study achieved 90% yield by replacing traditional heating with microwave-assisted synthesis (100°C, 20 min, DMF solvent) .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, DFT studies on analogous imidazo[1,2-a]pyrimidines correlate electron-deficient cores with enhanced binding to kinase active sites .
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., COX-2 or antimicrobial enzymes). A 2024 study linked the naphthaldehyde moiety’s planarity to improved π-π stacking in protein pockets .

Q. How do structural modifications influence antimicrobial activity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) at position 3 of the imidazo[1,2-a]pyrimidine ring enhance activity against Gram-positive bacteria by increasing membrane permeability .
  • Methoxy Chain Length : Longer alkoxy chains (e.g., -OCH2_2CH3_3) reduce solubility, lowering efficacy against Pseudomonas aeruginosa .

Contradiction Alert :
A 2024 study reported conflicting results, where -NO2_2 groups decreased activity against Staphylococcus aureus due to excessive hydrophobicity . Resolution requires dose-response assays to clarify structure-activity relationships (SAR).

Q. What strategies resolve spectral data contradictions in regiochemical assignments?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Differentiates between C-2 and C-3 substitution patterns. For example, NOESY correlations between the methoxy protons and naphthaldehyde protons confirm spatial proximity .
  • Isotopic Labeling : 15^{15}N-labeled analogs simplify imidazo[1,2-a]pyrimidine ring assignments in complex spectra .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor via HPLC. The aldehyde group is prone to oxidation at pH > 7, forming carboxylic acid derivatives .
  • Plasma Stability Assays : Human plasma incubation (37°C, 24 hr) reveals esterase-mediated hydrolysis of methoxy linkages, requiring prodrug strategies for in vivo applications .

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